Complete Loss of Anti-Staphylococcal Activity Relative to 1,2,4-Oxadiazole Regioisomers
In a head-to-head comparison within the same study, the 1,3,4-oxadiazole series, which includes the target scaffold, showed no antimicrobial activity (MIC >256 µg/mL) against all tested S. aureus strains, including methicillin-resistant (MRSA) and reference strains [1]. In stark contrast, the best 1,2,4-oxadiazole analog (compound II.c) displayed an MIC of 0.5–1 µg/mL under identical conditions [1]. This >256-fold difference in potency is a definitive class-level differentiator for the 1,3,4-oxadiazole scaffold.
| Evidence Dimension | Minimal Inhibitory Concentration (MIC) against S. aureus strains |
|---|---|
| Target Compound Data | MIC >256 µg/mL (1,3,4-oxadiazole series) [1] |
| Comparator Or Baseline | MIC = 0.5–1 µg/mL (1,2,4-oxadiazole compound II.c) [1] |
| Quantified Difference | >256-fold reduction in antibacterial potency for the 1,3,4-oxadiazole scaffold [1] |
| Conditions | Microbroth dilution assay against S. aureus ATCC 29213 (reference), SF8300 (MRSA), and ST20171643 (clinical MRSA) [1] |
Why This Matters
This data proves that if anti-staphylococcal activity is required, the 1,3,4-oxadiazole scaffold is unsuitable, making the target compound a critical negative control or a starting point for scaffold hopping to alternative biological targets.
- [1] Molecules 2022, 27(19), 6619: Table 1. MIC values for series I-IV against S. aureus strains. View Source
